Chloroprene

Catalog No.
S590553
CAS No.
126-99-8
M.F
C4H5Cl
CH2=CClCH=CH2
C4H5Cl
M. Wt
88.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroprene

CAS Number

126-99-8

Product Name

Chloroprene

IUPAC Name

2-chlorobuta-1,3-diene

Molecular Formula

C4H5Cl
CH2=CClCH=CH2
C4H5Cl

Molecular Weight

88.53 g/mol

InChI

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2

InChI Key

YACLQRRMGMJLJV-UHFFFAOYSA-N

SMILES

C=CC(=C)Cl

solubility

Slightly soluble (NTP, 1992)
Miscible in ethyl ether, acetone, and benzene; slightly soluble in water.
Soluble in alcohol, diethyl ether
Solubility in water, g/100ml at 20 °C: 0.03 (very poor)
Slight

Synonyms

Chloroprene

Canonical SMILES

C=CC(=C)Cl

The exact mass of the compound Chloroprene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)miscible in ethyl ether, acetone, and benzene; slightly soluble in water.soluble in alcohol, diethyl ethersolubility in water, g/100ml at 20 °c: 0.03 (very poor)slight. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18589. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Alkadienes. It belongs to the ontological category of chloroolefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Chloroprene (2-chloro-1,3-butadiene) is a highly reactive, halogenated conjugated diene utilized almost exclusively as a monomer for the synthesis of polychloroprene (Neoprene) and related specialty elastomers [1]. From a procurement perspective, chloroprene is selected over standard hydrocarbon dienes because the electronegative chlorine atom imparts distinct polarity to the resulting polymer backbone [2]. This structural feature drives its use in applications requiring a balance of oil resistance, chemical stability, and flame retardancy that cannot be achieved with conventional non-polar monomers like isoprene or 1,3-butadiene [3].

Substituting chloroprene with structural analogs like isoprene (2-methyl-1,3-butadiene) or 1,3-butadiene fails fundamentally in both polymerization kinetics and downstream material performance [1]. In free-radical polymerization, chloroprene's reactivity is orders of magnitude higher than that of isoprene, rendering standard diene reactor protocols, residence times, and chain-transfer agent selections completely incompatible [2]. Furthermore, replacing the chlorine atom with a methyl group or hydrogen eliminates the polarity required for the final elastomer's resistance to nonpolar petroleum oils, while also stripping the material of its inherent halogen-driven flame retardancy [3]. Consequently, buyers cannot substitute chloroprene with cheaper dienes without sacrificing critical chemical and thermal resistance in the final product.

Free-Radical Polymerization Kinetics and Reactor Throughput

Chloroprene exhibits exceptionally rapid kinetics during free-radical polymerization compared to its non-halogenated analogs[1]. Under standard initiation conditions, the polymerization rate of chloroprene is approximately 700 times faster than that of isoprene [2]. This massive kinetic differential dictates the selection of specific chain-transfer agents (e.g., dodecyl mercaptan) and inhibitors to prevent runaway autopolymerization, meaning process parameters designed for isoprene or butadiene cannot be applied to chloroprene [1].

Evidence DimensionRelative free-radical polymerization rate
Target Compound DataChloroprene (Base rate = ~700x)
Comparator Or BaselineIsoprene (Base rate = 1x)
Quantified DifferenceChloroprene polymerizes ~700 times faster than isoprene.
ConditionsUncatalyzed or oxygen/peroxide-initiated bulk/emulsion radical polymerization.

Forces buyers and process engineers to implement specialized reactor controls, inhibitors, and chain-transfer strategies that are unnecessary for standard dienes.

Comonomer Reactivity and Cross-Propagation Dominance

In copolymerization systems, chloroprene's radical reactivity dramatically outcompetes most standard vinyl and diene monomers[1]. Based on terminal model reactivity ratios, chloroprene dominates the polymer backbone; only highly specific halogenated analogs, such as 2,3-dichloro-1,3-butadiene, exhibit competitive free-radical copolymerization rates [1]. Attempting to copolymerize chloroprene with standard dienes without specialized feed strategies often results in chloroprene homopolymerization rather than a uniform copolymer [1].

Evidence DimensionFree-radical copolymerization reactivity (r-values)
Target Compound DataChloroprene (Highly favored homopropagation/cross-propagation ratio)
Comparator Or Baseline1,3-Butadiene / Isoprene (Low relative reactivity)
Quantified DifferenceChloroprene outcompetes standard dienes; only 2,3-dichloro-1,3-butadiene is kinetically competitive.
ConditionsTerminal model free-radical copolymerization.

Requires procurement of specific, compatible comonomers (like 2,3-dichlorobutadiene) if a buyer intends to modify the crystallization resistance of the resulting polymer.

Downstream Polarity and Petroleum Fluid Resistance

The primary industrial justification for procuring chloroprene is the chemical resistance of its resulting polymer [1]. Because chloroprene contains an electronegative chlorine atom, polychloroprene is somewhat polar. When immersed in nonpolar petroleum oils, polychloroprene exhibits high resistance and minimal swelling [2]. In contrast, polyisoprene (derived from isoprene) is nonpolar and solubilizes in petroleum fluids, resulting in severe swelling, softening, and mechanical failure [2].

Evidence DimensionElastomer swelling and structural integrity in nonpolar petroleum oils
Target Compound DataPolychloroprene (derived from Chloroprene): Low swelling, maintains integrity
Comparator Or BaselinePolyisoprene (derived from Isoprene): Severe swelling and softening
Quantified DifferenceChloroprene-derived polymers resist nonpolar solvents that actively dissolve isoprene-derived polymers.
ConditionsImmersion of vulcanized elastomer in nonpolar petroleum oils.

Makes chloroprene the mandatory precursor for manufacturing seals, gaskets, and hoses exposed to automotive or industrial fluids.

Inherent Flame Retardancy of the Polymerized Matrix

Unlike standard hydrocarbon dienes, chloroprene imparts inherent flame retardancy to its polymer due to its halogen content [1]. Vulcanizates based on chloroprene achieve a Limiting Oxygen Index (LOI) of approximately 31%, classifying them as self-extinguishing[1]. Comparatively, polymers derived from isoprene or butadiene have much lower LOI values and burn readily in atmospheric oxygen [2]. This thermal behavior is critical for compliance in safety-rated applications.

Evidence DimensionLimiting Oxygen Index (LOI) / Flame Resistance
Target Compound DataPolychloroprene (derived from Chloroprene): ~31% LOI (Self-extinguishing)
Comparator Or BaselinePolyisoprene / SBR: <20% LOI (Flammable)
Quantified DifferenceChloroprene provides a >10% absolute increase in LOI, shifting the material from flammable to self-extinguishing.
ConditionsStandard flammability testing of vulcanized elastomer blends.

Essential for procuring precursors for safety gear, wire insulation, and industrial belting where fire resistance is a strict regulatory requirement.

Synthesis of Oil-Resistant Industrial Seals and Gaskets

Chloroprene is the required monomer for manufacturing automotive hoses, O-rings, and industrial seals where prolonged exposure to petroleum-based fluids causes standard polyisoprene or polybutadiene to swell and fail [1].

Production of Flame-Retardant Wire Jacketing and Belting

Leveraging the inherent halogen content of the monomer, chloroprene is procured to produce self-extinguishing rubber components (e.g., conveyor belts, cable sheathing) that meet strict industrial fire safety regulations[2].

Formulation of Specialty Contact Adhesives

Chloroprene serves as the base monomer for high-performance contact adhesives, where its polarity provides superior bonding to metals, plastics, and textiles compared to non-polar diene alternatives[1].

Advanced Controlled Radical Polymerization (RAFT/TERP) Studies

In polymer research, chloroprene is utilized as a high-reactivity model monomer to design architecturally controlled block copolymers that incorporate highly chemically resistant segments[3].

Physical Description

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a pungent, ether-like odor.

Color/Form

Colorless liquid

XLogP3

2.3

Boiling Point

138.9 °F at 760 mm Hg (NTP, 1992)
59.4 °C
139°F

Flash Point

-4 °F (NTP, 1992)
-20 °C (OPEN CUP)
-20 °C c.c.
-4°F

Vapor Density

3 (NTP, 1992) (Relative to Air)
3.0 (AIR= 1)
Relative vapor density (air = 1): 3.1

Density

0.9583 at 68 °F (USCG, 1999)
1.23
0.956 @ 20 °C/4 °C
Relative density (water = 1): 0.96
0.96

LogP

2.2 (calculated)

Odor

Pungent, ether-like odo

Melting Point

-202 °F (NTP, 1992)
-130.0 °C
Varies with the temperature of crystallization, and the time and temperature of any subsequent annealing; approximately 30-70 °C
-130 °C
-153°F

UNII

42L93DWV3A

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350: May cause cancer [Danger Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

118 mm Hg at 50 °F ; 188 mm Hg at 68° F (NTP, 1992)
215.48 mmHg
215 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 23.2
188 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Curing systems: metallic oxides (eg, magnesium oxide), organic accelerators (eg, ethylene thiourea), and retarders.
Antidegradants: octylated diphenylamine, organic monosulfide or phosphite, unsaturated oil, disubstituted para-phenylenediamines
Reinforcing fillers: carbon black, hard clay, silica, calcium silicate, hydrated alumina.
Plasticizers: naphthenic and aromatic oils, liquid chloroprene polymers, methacrylate esters, polyesters
INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED.

Other CAS

126-99-8
9010-98-4

Wikipedia

Chloroprene

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree

Methods of Manufacturing

Chloroprene polymerization is most often carried out in aqueous emulsion using an anionic soap system; a water-soluble redox catalyst (eg, potassium persulfate) is normally used to provide high reaction rate at relatively low polymerization temperatures.
Addition of cold hydrochloric acid to vinylacetylene; chlorination of butadiene.

General Manufacturing Information

Synthetic rubber manufacturing
1,3-Butadiene, 2-chloro-: ACTIVE
... ISOLATION OF 3,4-DICHLORO-1-BUTENE ISOMER (INCL SOME FROM ISOMERIZATION OF 1,4-1SOMER) & REACTION WITH SODIUM HYDROXIDE; DIMERIZATION OF ACETYLENE & ADDITION OF HYDROGEN CHLORIDE (FORMER METHOD; NON USA METHOD).

Analytic Laboratory Methods

OSW Method 0031. Sampling Method for Volatile Organic Compounds. Target detection limit= 0.100 ug/cu m
OSW Method 8240B. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Estimated qunatitation limit= 5.0 ug/l.
OSW Method 8260B. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique.
EAD Method 1624. Volatile Organic Compounds by Isotope Dilution GCMS.
NIOSH Method 1002. Analyte: Chloroprene. Matrix: Air. Procedure: Gas chromatography flame ionization detector. For chloroprene this method has an estimated detection limit of 0.03 mg/sample. The overall precision/RSD is 0.021. Applicability: The working range is 10 to 60 ppm (40 to 200 mg/cu m) for a 3-liter air sample. Interferences: None known.

Clinical Laboratory Methods

SFSAS Method SFSAS_29. Extraction and Analysis of Organics in Biological Tissue.

Storage Conditions

/OXIDATION/...INHIBITED BY STORAGE AT LESS THAN -15 °C AND/OR BY THE ADDN OF ANTIOXIDANTS TO THE FRESH DISTILLATE.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

PRETREATMENT WITH AROCLOR PREVENTED LIVER INJURY FOLLOWING EXPOSURE TO 100 & 300 PPM OF CHLOROPRENE. LUNG NONPROTEIN SULFHYDRYL CONCN WAS NOT DECR BY CHLOROPRENE EXPOSURE OF POLYCHLORINATED BIPHENYL PRETREATED RATS.
The brain ATP levels in rats were decreased at 7-30 days after the ip injection of chloroprene (600 umol/100 g body weight). However, the simultaneous administration of alpha-tocopherol acetate (0.1 mg/100 g body weight) counteracted this effect of chloroprene. The toxicity of chloroprene depletes the endogenous alpha-tocopherol supply. Administration of exogenous alpha-tocopherol can then counteract this toxic effect of chloroprene.

Stability Shelf Life

RESISTANT TO OILS, OXYGEN, OZONE, CORONA DISCHARGE, & ELECTRIC CURRENT
POLYMERIZES ON STANDING

Dates

Last modified: 08-15-2023

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